2,3,5-Trimethyl-1-benzofuran
Overview
Description
2,3,5-Trimethyl-1-benzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by three methyl groups attached to the benzofuran core at positions 2, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a base such as potassium carbonate or sodium hydroxide to facilitate the cyclization reaction . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.
Scientific Research Applications
2,3,5-Trimethyl-1-benzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
- 2-Methylbenzofuran
- 3-Methylbenzofuran
- 5-Methylbenzofuran
- 2,3-Dimethylbenzofuran
- 2,5-Dimethylbenzofuran
Comparison: 2,3,5-Trimethyl-1-benzofuran is unique due to the specific positioning of its three methyl groups, which can influence its chemical reactivity and biological activity. Compared to other methyl-substituted benzofurans, it may exhibit different pharmacological profiles and physical properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2,3,5-trimethyl-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-4-5-11-10(6-7)8(2)9(3)12-11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKGZCXVJHBECP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943983 | |
Record name | 2,3,5-Trimethyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21417-73-2 | |
Record name | Benzofuran, 2,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021417732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5-Trimethyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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